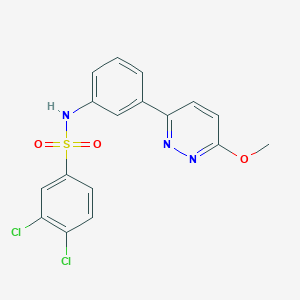
3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the molecular formula C17H13Cl2N3O3S and a molecular weight of 410.271. It is not intended for human or veterinary use, but for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds are often synthesized from carboxylic acids through an in situ acid activation with 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of PPh32.Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl ring via a sulfonamide linkage1. The phenyl ring is substituted with two chlorine atoms1.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the literature I found. However, sulfonamides like this compound are generally known to participate in reactions with amines, alcohols, and other nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the sources I found. However, based on its structure, we can infer that it is likely to be a solid at room temperature1.Scientific Research Applications
Cognitive Enhancement Properties :
- SB-399885, a derivative of the compound, has been shown to be a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties. It demonstrated potential in reversing scopolamine-induced deficits and age-dependent deficits in spatial learning, suggesting therapeutic utility in disorders characterized by cognitive deficits like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Metabolism in Plants and Herbicide Selectivity :
- The selectivity of chlorsulfuron, a related compound, as a postemergence herbicide for cereals is attributed to the ability of crop plants to rapidly metabolize it to an inactive product. This contrasts with sensitive broadleaf plants, which show little or no metabolism of chlorsulfuron (Sweetser et al., 1982).
Biological Activity of Pyridazine-sulfonamide Compounds :
- A study on 4-(3,5-Di-tert-butyl-2-hydroxyphenylamino)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide, structurally similar to the target compound, focused on its redox properties and biological activity. This suggests the potential of such compounds in redox-related biological applications (Chatterjee et al., 2022).
Potential in Photodynamic Therapy :
- Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups showed potential for Type II photosensitizers in the treatment of cancer via photodynamic therapy, highlighting the therapeutic applications of these compounds in oncology (Pişkin et al., 2020).
Antimicrobial and Antifungal Properties :
- A series of benzenesulfonamide derivatives showed significant antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (El-Gaby et al., 2018).
Anticancer Activity :
- Novel benzenesulfonamide derivatives demonstrated cytotoxic activity toward human cancer cell lines, indicating their potential as anticancer agents (Żołnowska et al., 2016).
Mechanism of Action as a Herbicide :
- Chlorsulfuron was found to inhibit plant cell division, contributing to its effectiveness as a herbicide, providing insights into its mechanism of action for agricultural applications (Ray, 1982).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the sources I found. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment, and disposed of in accordance with local regulations.
Future Directions
The future directions of research involving this compound are not explicitly mentioned in the sources I found. However, given its structural similarity to known antibiotics, it could potentially be explored for antimicrobial properties.
Please note that this information is based on the limited resources available and may not be entirely accurate or complete. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
3,4-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-25-17-8-7-16(20-21-17)11-3-2-4-12(9-11)22-26(23,24)13-5-6-14(18)15(19)10-13/h2-10,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNGXDHCLNEWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

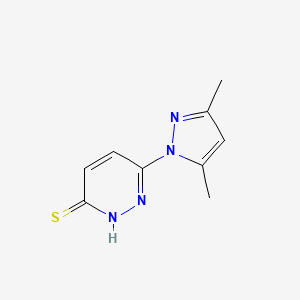
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide](/img/structure/B2864509.png)
![7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2864511.png)
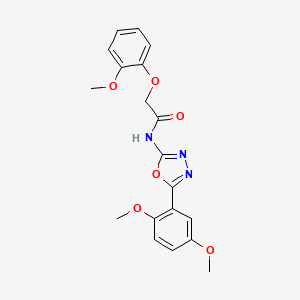
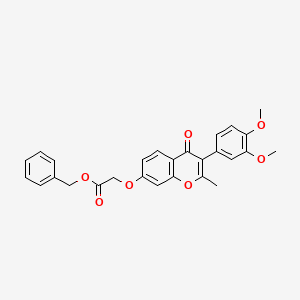
![4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2864520.png)
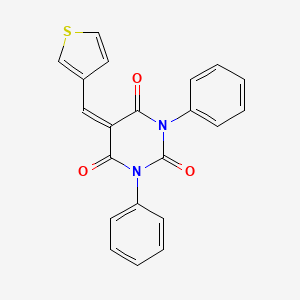

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864523.png)
![4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2864525.png)
![2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2864526.png)
![{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride](/img/structure/B2864527.png)
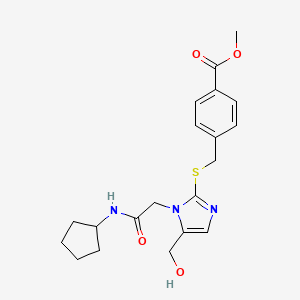
![(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864531.png)